N-(tert-Butyl)-2-((1-formylnaphthalen-2-yl)oxy)acetamide
Description
N-(tert-Butyl)-2-((1-formylnaphthalen-2-yl)oxy)acetamide is a synthetic acetamide derivative characterized by a naphthalene core substituted with a formyl group at the 1-position and an ether-linked acetamide moiety at the 2-position.
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-tert-butyl-2-(1-formylnaphthalen-2-yl)oxyacetamide |
InChI |
InChI=1S/C17H19NO3/c1-17(2,3)18-16(20)11-21-15-9-8-12-6-4-5-7-13(12)14(15)10-19/h4-10H,11H2,1-3H3,(H,18,20) |
InChI Key |
VFDBBCYKOKWFKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=C(C2=CC=CC=C2C=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-2-((1-formylnaphthalen-2-yl)oxy)acetamide typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 1-formylnaphthalene, is prepared through formylation of naphthalene using reagents such as formic acid and acetic anhydride.
Introduction of the tert-Butyl Group: tert-Butylamine is reacted with the naphthalene derivative under controlled conditions to form the tert-butyl-substituted intermediate.
Acetamide Formation: The intermediate is then reacted with acetic anhydride to form the final acetamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-2-((1-formylnaphthalen-2-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-(tert-Butyl)-2-((1-carboxynaphthalen-2-yl)oxy)acetamide.
Reduction: N-(tert-Butyl)-2-((1-hydroxynaphthalen-2-yl)oxy)acetamide.
Substitution: Various N-(tert-Butyl)-2-((1-substituted-naphthalen-2-yl)oxy)acetamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-2-((1-formylnaphthalen-2-yl)oxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key properties of N-(tert-Butyl)-2-((1-formylnaphthalen-2-yl)oxy)acetamide and related compounds:
Key Observations :
- Steric and Electronic Effects : The tert-butyl group in the target compound increases steric hindrance compared to the 3-nitrophenyl group in the analogue from . This may reduce reactivity in nucleophilic substitution reactions but enhance stability .
- Melting Points : The fluorophenyl-tert-butyl acetamide () exhibits a sharp melting range (155–157°C), suggesting high crystallinity, a trait likely shared by the target compound due to structural similarities .
Biological Activity
N-(tert-Butyl)-2-((1-formylnaphthalen-2-yl)oxy)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHNO and a molecular weight of 285.34 g/mol. The compound features a tert-butyl group, a formylnaphthalene moiety, and an acetamide functional group, which contribute to its unique reactivity and potential biological activity.
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of tert-butyl groups with naphthalene derivatives and acetamide functionalities. The specific synthetic routes can influence the yield and purity of the compound, which are critical for subsequent biological evaluations.
Potential Pharmacological Effects
- Anti-inflammatory Activity : Compounds with naphthalene moieties have been associated with anti-inflammatory properties. Studies suggest that similar structures can inhibit pro-inflammatory cytokines such as IL-1 beta and TNF-alpha, which are crucial in inflammatory responses .
- Anticancer Properties : The presence of aromatic systems in the compound may enhance its ability to interact with biological targets involved in cancer progression. Analogous compounds have shown promising results in inhibiting cancer cell lines, indicating that this compound may possess similar activities .
Case Studies
While direct case studies on this compound are scarce, related analogs have been evaluated for their biological activities:
| Compound | Biological Activity | Reference |
|---|---|---|
| N-(4-Methylphenyl)-2-(phenoxy)acetamide | Exhibits analgesic properties | |
| N-(isopropyl)-2-(naphthalen-1-yloxy)acetamide | Potential anti-cancer activity | |
| N-(cyclohexyl)-2-(phenoxy)acetamide | Investigated for anti-inflammatory effects |
These findings underscore the potential of this compound as a candidate for further pharmacological exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
